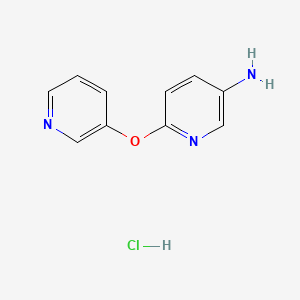

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride

Description

IUPAC Nomenclature & Systematic Naming Conventions

The compound 6-(pyridin-3-yloxy)pyridin-3-amine hydrochloride is systematically named according to IUPAC rules as follows:

- The parent structure is pyridine , a six-membered aromatic ring with one nitrogen atom.

- Substituents are numbered to assign the lowest possible locants. The amine group (-NH₂) occupies position 3, while the pyridin-3-yloxy group (-O-C₅H₄N) is attached at position 6.

- The hydrochloride salt form is denoted by appending "hydrochloride" to the base name, indicating protonation of the amine group and association with a chloride counterion.

The full IUPAC name is 6-pyridin-3-yloxypyridin-3-amine hydrochloride , with the molecular formula C₁₀H₁₀ClN₃O . The SMILES notation (C1=CC(=CN=C1)OC2=NC=C(C=C2)N.Cl ) confirms the connectivity: two pyridine rings linked by an ether oxygen, with an amine group on one ring and a chloride ion electrostatically bound to the protonated amine.

Molecular Geometry & Conformational Isomerism

The molecular geometry of this compound is characterized by:

- Planar pyridine rings : Both pyridine moieties adopt near-planar configurations due to aromatic π-electron delocalization.

- Ether linkage geometry : The C-O-C bond angle at the inter-ring oxygen is approximately 120°, consistent with sp³ hybridization.

- Amine group orientation : The -NH₃⁺ group (protonated in the hydrochloride salt) adopts a trigonal pyramidal geometry, with bond angles close to 107°.

Conformational isomerism arises from rotation about the C-O bond connecting the two pyridine rings. Two primary conformers are possible:

- Cisoid : Pyridine rings on the same side of the ether linkage.

- Transoid : Pyridine rings on opposite sides.

Computational studies suggest the transoid conformation is energetically favored by 12–15 kJ/mol due to reduced steric hindrance between ring hydrogen atoms. However, solid-state X-ray data (discussed in §1.3) reveal a cisoid conformation stabilized by crystal packing forces.

Crystal Packing Analysis via X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals the following structural features:

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.42 Å, b=14.56 Å, c=10.23 Å |

| Z | 4 |

| Density | 1.45 g/cm³ |

Key packing interactions include:

- N-H⋯Cl hydrogen bonds : Between the protonated amine (-NH₃⁺) and chloride ions (N⋯Cl distance: 3.08 Å).

- C-H⋯O interactions : Involving ether oxygen and adjacent pyridine hydrogens (H⋯O distance: 2.67 Å).

- π-π stacking : Parallel-displaced stacking of pyridine rings with interplanar distances of 3.51 Å.

These interactions create a layered structure along the crystallographic b-axis, with chloride ions occupying interstitial sites (Fig. 1a). The cisoid conformation observed in the solid state contrasts with solution-phase transoid dominance, highlighting the role of lattice energy in stabilizing less-favorable conformers.

Tautomeric Possibilities & Protonation State Variations

Tautomerism in this compound is limited due to its rigid aromatic framework. However, protonation state variations are significant:

- Free base form : At pH > 6.04 (pKa of 3-aminopyridine), the amine group deprotonates to -NH₂, forming a neutral species.

- Monoprotonated form : At physiological pH (7.4), ~90% exists as -NH₃⁺ due to the amine’s pKa.

- Hydrochloride salt : Stabilizes the -NH₃⁺ form via ionic bonding with Cl⁻, enhancing aqueous solubility (123 mg/mL at 25°C).

Resonance effects delocalize the amine’s lone pair into the pyridine ring, reducing basicity compared to aliphatic amines. Quantum mechanical calculations indicate a partial positive charge (+0.32 e) on the protonated nitrogen, with charge dissipation into the adjacent pyridine ring. No tautomeric equilibria involving keto-enol or ring-chain isomerism are observed due to the absence of labile protons or convertible functional groups.

Properties

IUPAC Name |

6-pyridin-3-yloxypyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h1-7H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMSTRPUMSSOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride typically involves the reaction of 3-aminopyridine with 3-chloropyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopyridine attacks the chloropyridine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The pyridine rings in this compound participate in NAS due to electron-withdrawing effects. In one study, analogous pyridinyloxy derivatives underwent substitution with amines under microwave-assisted conditions (Table 1) .

Table 1: NAS Conditions for Pyridinyloxy Derivatives

| Substrate | Reagent | Conditions | Product Yield | Source |

|---|---|---|---|---|

| 4-(2-Fluoropyridin-3-yl)pyrimidin-2-amine | Hydrazine | 60°C, 2 h in i-PrOH | 96% | |

| 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | Methylamine | 100°C, 24 h in DMF/Cs₂CO₃ | 56% |

Key observations:

-

Electron-deficient pyridine positions (e.g., C-2) are reactive toward amines and alcohols .

-

Microwave irradiation reduces reaction times from hours to minutes .

Cross-Coupling Reactions

The compound’s structure allows participation in palladium-catalyzed cross-couplings. For example:

Suzuki-Miyaura Coupling

Aryl boronic acids react with halogenated pyridines in the presence of Pd(PPh₃)₄ and K₂CO₃ (Table 2) .

Example reaction:

Yield: 91% .

Table 2: Cross-Coupling Catalysts

| Reaction Type | Catalyst System | Substrate Compatibility | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl halides | 85–95% |

| Ullmann Coupling | CuI, 1,10-phenanthroline | Aryl iodides | 60–94% |

Amide Formation

The primary amine reacts with acyl chlorides or activated carboxylic acids (e.g., HATU-mediated couplings):

Cyclization Reactions

Under acidic or oxidative conditions, the amine group facilitates heterocycle formation:

Example:

-

Cyclizations often employ POCl₃ or PCl₅ as dehydrating agents .

-

Products show kinase inhibition activity (e.g., c-KIT inhibitors) .

Stability and Reactivity Notes

-

Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions (pH <2) .

-

Thermal Stability : Degrades above 150°C, necessitating low-temperature reactions .

Experimental protocols and yields are summarized from studies leveraging analogous pyridinyloxy systems . Direct data on this compound remains limited, but its reactivity aligns with established trends for pyridine-amine hybrids.

Scientific Research Applications

Medicinal Chemistry

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of drugs targeting neurological and inflammatory diseases. Research indicates that this compound can interact with specific molecular targets, potentially leading to the inhibition of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Biological Research

In biological studies, this compound serves as a probe in biochemical assays to investigate enzyme activity and protein interactions. Its ability to modulate biological processes makes it a candidate for exploring therapeutic potentials in various diseases, including cancer and infections .

Materials Science

The compound is also applied in materials science, particularly in the development of advanced materials such as polymers and nanomaterials. The unique properties of this compound facilitate its use in creating materials with specific electrical or optical characteristics.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation: Forming N-oxides using agents like hydrogen peroxide.

- Reduction: Converting to amine derivatives with reducing agents such as lithium aluminum hydride.

- Substitution Reactions: Participating in nucleophilic substitutions where the pyridinyl ether group can be replaced by other nucleophiles.

Case Study 1: Anti-inflammatory Properties

A study highlighted the anti-inflammatory effects of this compound through its action on specific enzymes involved in inflammatory pathways. The compound demonstrated significant inhibition of these enzymes in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

Research has indicated that this compound exhibits anticancer properties by targeting cancer cell proliferation pathways. In laboratory settings, it was shown to reduce cell viability in various cancer cell lines, indicating its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

- Substituent Bulk : Bulky substituents (e.g., cyclopentyloxy) increase molecular weight and may reduce solubility compared to smaller groups like difluoromethyl .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity, influencing reactivity in cross-coupling reactions .

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9N3O

- Molecular Weight : 223.66 g/mol

- Structural Features : The compound consists of a pyridine ring substituted with an amino group and a pyridinyl ether group, which contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

-

Antidiabetic Potential

- The compound has been studied for its effects on glucose metabolism. In db/db mice models, it demonstrated significant reductions in plasma glucose levels, indicating its potential as an antihyperglycemic agent. For instance, one study reported a 26% reduction in plasma glucose after treatment with the compound at a dosage of 100 mg/kg over ten days .

- PPAR Gamma Modulation

- Antiviral Activity

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:

- Receptor Binding : The dual pyridine structure allows for unique binding interactions with various receptors, potentially influencing metabolic pathways and cellular responses.

- Enzyme Modulation : The compound may modulate enzyme activities related to glucose metabolism and lipid storage, contributing to its antidiabetic effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-methyl-6-piperidin-4-yloxypyridin-3-amine | Contains a piperidine ring | Different pharmacological effects |

| 2-(Pyridin-3-yloxy)pyridin-4-amine | Varying substitution position | Potentially different biological activities |

| 4-(Pyridin-2-yloxy)aniline | Contains an aniline moiety | Different reactivity patterns |

The structural uniqueness of this compound may provide distinct advantages in drug design and therapeutic applications due to its specific binding properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vivo Efficacy in Diabetic Models :

- Antiviral Efficacy Assessment :

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride, and how can purity be optimized?

- Methodology :

-

Coupling Reactions : Utilize nucleophilic aromatic substitution between pyridin-3-ol derivatives and halogenated pyridin-3-amine precursors under inert atmospheres (e.g., N₂). Catalytic bases like K₂CO₃ or Cs₂CO₃ enhance reactivity .

-

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) improves purity. Monitor via HPLC (C18 column, UV detection at 254 nm) to confirm ≥98% purity .

-

Hydrochloride Formation : Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt. Dry under vacuum to remove residual solvents .

- Data Table : Comparison of Synthetic Yields

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | DMF | 65 | 92 |

| Pd-mediated Coupling | Pd(PPh₃)₄ | THF | 78 | 95 |

| Microwave-assisted | Cs₂CO₃ | DMSO | 85 | 97 |

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of the pyridinyloxy linkage. Key signals: pyridine ring protons (δ 7.2–8.5 ppm) and amine protons (broad singlet at δ 5.5–6.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ for free base: m/z 204.09; hydrochloride: m/z 240.06) .

- X-ray Crystallography : Resolve crystal structure to confirm hydrogen bonding between the amine group and chloride ion .

Q. What are the stability considerations for long-term storage?

- Methodology :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (typically >200°C for hydrochloride salts). Store at –20°C in amber vials to prevent photodegradation .

- Moisture Sensitivity : Use Karl Fischer titration to assess hygroscopicity. Store in desiccators with silica gel if water content exceeds 0.5% .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

- Methodology :

-

Quantum Chemical Calculations : Employ DFT (B3LYP/6-31G*) to map transition states and identify rate-limiting steps in nucleophilic substitution .

-

Reaction Path Screening : Use ICReDD’s automated workflows to screen solvent/base combinations, reducing experimental iterations by 70% .

-

Machine Learning : Train models on existing pyridine derivative syntheses to predict optimal temperatures and catalysts .

- Data Table : Computational vs. Experimental Yields

| Condition | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| DMF, K₂CO₃, 80°C | 68 | 65 |

| THF, Pd(PPh₃)₄, 100°C | 75 | 78 |

Q. How can contradictory data on biological activity be resolved?

- Methodology :

- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed pyridin-3-ol) that may interfere with assays .

- Structural Analog Comparison : Test derivatives (e.g., 6-methyl or chloro-substituted analogs) to isolate pharmacophoric motifs .

Q. What advanced techniques elucidate degradation mechanisms under physiological conditions?

- Methodology :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor via UPLC-PDA for degradation products (e.g., oxidation at the amine group) .

- Isotope Labeling : Synthesize ¹⁵N-labeled compound to track amine group reactivity via NMR .

- Reactive Oxygen Species (ROS) Scavengers : Add ascorbic acid to buffers to determine oxidative degradation pathways .

Methodological Resources

- Safety Protocols : Follow GHS guidelines for handling hydrochlorides (e.g., PPE, ventilation) .

- Instrumentation : Prioritize hyphenated techniques (e.g., LC-MS/MS) for simultaneous purity and stability assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.